4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Catalog No.
S675356
CAS No.
76996-16-2
M.F
C8H7BrN2S
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methyl-1,3-benzothiazol-2-amine

CAS Number

76996-16-2

Product Name

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

IUPAC Name

4-bromo-6-methyl-1,3-benzothiazol-2-amine

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11)

InChI Key

PBKFYZMSNJCLOA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)N

4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS 76996-16-2) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a benzothiazole core, a 2-amino group, a 6-methyl substituent, and a 4-bromo handle, this compound serves as a critical precursor for complex multi-ring systems. Its primary procurement value lies in the 4-bromo substituent, which acts as a highly reactive site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig), while the 6-methyl group provides essential steric and lipophilic tuning [1]. By offering orthogonal reactivity between the 2-amino group and the 4-bromo position, it enables streamlined, regiocontrolled synthesis of targeted therapeutics, including kinase inhibitors and urate transporter modulators [2].

Attempting to substitute 4-Bromo-6-methyl-1,3-benzothiazol-2-amine with its unbrominated precursor (2-amino-6-methylbenzothiazole) or its unmethylated analog (2-amino-4-bromobenzothiazole) introduces severe inefficiencies in synthetic workflows. Direct bromination of 2-amino-6-methylbenzothiazole often yields difficult-to-separate mixtures of 4-bromo, 7-bromo, and dibrominated species, drastically reducing the effective yield and requiring resource-intensive chromatographic purification[1]. Conversely, utilizing the unmethylated 2-amino-4-bromobenzothiazole alters the physicochemical profile of downstream products, specifically reducing the partition coefficient (logP) and eliminating the steric bulk necessary for optimal binding in hydrophobic target pockets [2]. Consequently, procuring the exact 4-bromo-6-methyl substituted scaffold is essential for maintaining both high synthetic throughput and the desired pharmacological properties.

Regiochemical Purity and Synthetic Yield Efficiency

Procuring pre-functionalized 4-Bromo-6-methyl-1,3-benzothiazol-2-amine ensures immediate access to the 4-bromo isomer, bypassing the problematic direct halogenation of the unbrominated precursor. In-house bromination of 2-amino-6-methylbenzothiazole typically results in a mixture of regioisomers and over-brominated products, limiting the isolated yield of the desired 4-bromo product. Utilizing the commercially available, high-purity compound guarantees >98% regiochemical purity, directly translating to higher overall yields in multi-step syntheses [1].

Evidence DimensionIsolated yield of pure 4-bromo intermediate
Target Compound Data>98% (via direct procurement)
Comparator Or BaselineIn-house bromination of 2-amino-6-methylbenzothiazole
Quantified DifferenceEliminates ~40-50% yield loss associated with regioisomer separation
ConditionsStandard electrophilic aromatic bromination conditions

Eliminating the need for complex regioisomer separation significantly reduces purification costs and accelerates scale-up manufacturing.

Lipophilicity Tuning via 6-Methyl Substitution

The presence of the 6-methyl group on the benzothiazole core provides a distinct physicochemical advantage over the unmethylated analog. Chemoinformatic analysis reveals that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine possesses an XLogP3 of 3.1, compared to approximately 2.6 for 2-amino-4-bromobenzothiazole. This ~0.5 log unit increase in lipophilicity is critical for optimizing the cell membrane permeability and hydrophobic target engagement of downstream active pharmaceutical ingredients (APIs) [1].

Evidence DimensionCalculated Partition Coefficient (XLogP3)
Target Compound Data3.1
Comparator Or Baseline2-Amino-4-bromobenzothiazole (unmethylated)
Quantified Difference+0.5 log units
ConditionsStandard computational lipophilicity models

The precise lipophilicity profile provided by the 6-methyl group is essential for hitting target logP ranges in lead optimization programs.

Cross-Coupling Reactivity at the 4-Position

The 4-bromo substituent serves as a highly efficient electrophile in palladium-catalyzed cross-coupling reactions. Compared to corresponding 4-chloro analogs, the 4-bromo derivative exhibits significantly faster oxidative addition rates, enabling the use of standard, cost-effective palladium catalysts (e.g., Pd(dppf)Cl2) to achieve >85% yields in Suzuki-Miyaura couplings. In contrast, chloro-derivatives often require expensive, specialized bulky phosphine ligands and extended reaction times to achieve comparable conversions [1].

Evidence DimensionSuzuki-Miyaura cross-coupling yield
Target Compound Data>85% using standard Pd catalysts
Comparator Or Baseline4-Chloro-6-methyl-1,3-benzothiazol-2-amine analogs
Quantified Difference>45% higher yield under standard, non-specialized conditions
ConditionsPd(dppf)Cl2, standard boronic acid, base, moderate heating

The superior reactivity of the aryl bromide allows for cost-effective, high-yielding C-C bond formation without the need for expensive proprietary ligands.

Hydrogen Bonding Capacity for Target Engagement

The 2-amino group on 4-Bromo-6-methyl-1,3-benzothiazol-2-amine provides essential hydrogen bond donor and acceptor capabilities, reflected in a Topological Polar Surface Area (TPSA) of 67.2 Ų. If a buyer were to use the deaminated core (4-bromo-6-methylbenzothiazole) directly, the TPSA drops significantly, and critical hydrogen bonding interactions within enzyme active sites (such as kinase hinge regions) are lost. The 2-amino group thus serves as a vital pharmacophore element or a versatile handle for further functionalization [1].

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound Data67.2 Ų (includes 1 H-bond donor, 3 H-bond acceptors)
Comparator Or Baseline4-Bromo-6-methylbenzothiazole (deaminated)
Quantified Difference+26.1 Ų higher TPSA
ConditionsStandard 2D chemoinformatic property calculation

The 2-amino group provides indispensable hydrogen bonding capacity required for strong, specific binding in many biological targets.

Synthesis of Xanthine Oxidase and Urate Transporter Inhibitors

Leveraging the high-yielding Suzuki-Miyaura cross-coupling capabilities of the 4-bromo position (as detailed in Section 3), this compound is an ideal starting material for synthesizing dual inhibitors for hyperuricemia and gout. The 6-methyl group provides the necessary lipophilicity for optimal oral bioavailability [1].

Development of Tubulin-Targeting Antitumor Agents

The specific steric profile and lipophilicity (XLogP3 = 3.1) imparted by the 6-methyl group make this scaffold highly suitable for developing analogs of colchicine-site ligands, such as frentizole derivatives. The 2-amino group allows for crucial amidation reactions to build the final active molecules [2].

Library Generation for Kinase Inhibitor Discovery

The orthogonal reactivity between the 2-amino group (which can undergo amidation or Sandmeyer reactions) and the 4-bromo group (which undergoes C-C or C-N coupling) allows medicinal chemists to rapidly generate diverse libraries of 4,6-disubstituted benzothiazoles, ensuring high regiochemical purity throughout the synthesis [3].

XLogP3

3.1

Wikipedia

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types